(5-氟-1H-吲唑-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-fluoro-1H-indazol-4-yl)boronic acid” is a chemical compound . It is used as a reactant for the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .

Synthesis Analysis

The synthesis of indazole-containing compounds, such as “(5-fluoro-1H-indazol-4-yl)boronic acid”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

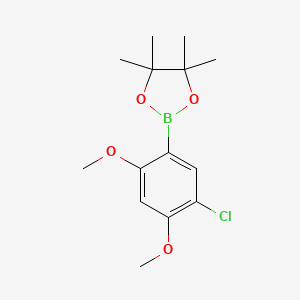

The molecular formula of “(5-fluoro-1H-indazol-4-yl)boronic acid” is C7H6BFN2O2 . Its average mass is 179.944 Da and its monoisotopic mass is 180.050644 Da .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used in the synthesis of various drugs due to their broad range of chemical and biological properties .科学研究应用

材料科学和诊断应用

用于医学诊断的荧光材料: 硼酸衍生物,尤其是基于 BODIPY 荧光团平台的衍生物,因其在医学诊断和治疗中的应用而备受关注。它们的高荧光强度和低毒性使其适用于生物成像和标记生物分子。这推动了多功能药物载体的开发,用于癌症治疗,其中将 BODIPY 整合到药物载体中可提高治疗效率,并允许对药物输送过程进行实时成像 (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

药物化学

硼酸药物: 硼酸在药物发现中的应用不断增加,现在有几种硼酸药物获得监管机构的批准。这些化合物因其潜在的增强药物效力和改善药代动力学特性而受到重视。该领域的研究探索将硼酸整合到有机化合物中的合成发展和合理化,旨在在未来的药物应用中利用这些特性 (Plescia & Moitessier, 2020).

苯并恶唑硼在治疗学中的应用: 苯并恶唑硼化合物含有硼杂环支架,因其广泛的药用应用而受到探索。这包括开发抗菌、抗真菌、抗原生动物和抗病毒剂。两种苯并恶唑硼衍生物已被批准用于临床,证明了含硼化合物在药物开发中的多功能性和潜力 (Nocentini, Supuran, & Winum, 2018).

环境科学

硼去除技术: 在环境科学的背景下,研究重点放在去除硼,特别是从海水淡化应用中的硼。研究总结了使用反渗透 (RO) 和纳滤 (NF) 膜去除硼的当前知识。这包括了解硼酸的形态以及它如何影响 NF/RO 膜对硼的截留,这对于优化工艺以满足饮用水标准至关重要 (Tu, Nghiem, & Chivas, 2010).

作用机制

Target of Action

Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst, forming a new carbon-carbon bond .

Biochemical Pathways

Compounds containing the indazole moiety have been known to interact with various biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at temperatures between -20°c .

Result of Action

Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects .

Action Environment

It is known that the compound should be stored in an inert atmosphere at temperatures between -20°c to maintain its stability .

属性

| { "Design of the Synthesis Pathway": "The synthesis of (5-fluoro-1H-indazol-4-yl)boronic acid can be achieved through a Suzuki coupling reaction between 5-fluoro-1H-indazole and boronic acid.", "Starting Materials": [ "5-fluoro-1H-indazole", "boronic acid", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Dissolve 5-fluoro-1H-indazole and boronic acid in a suitable solvent such as DMF or DMSO.", "Add a palladium catalyst such as Pd(PPh3)4 and a base such as K2CO3 to the reaction mixture.", "Heat the reaction mixture to a suitable temperature, typically between 80-120°C, under an inert atmosphere.", "After completion of the reaction, cool the mixture and filter off any solids.", "Wash the solids with a suitable solvent and combine the filtrate and washings.", "Concentrate the combined solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or chromatography to obtain (5-fluoro-1H-indazol-4-yl)boronic acid." ] } | |

| 1808997-66-1 | |

分子式 |

C7H6BFN2O2 |

分子量 |

179.9 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。